

Application Notes and Protocols for INCB054828

In Vitro Cell Viability Assay

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Compound of Interest

Compound Name: INCB054828

Cat. No.: B1191782

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Introduction

INCB054828, also known as pemigatinib (Pemazyre®), is a potent and selective small-molecule inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, and 3.^{[1][2]} Alterations in FGFR genes, such as fusions, rearrangements, and activating mutations, can act as oncogenic drivers in various cancers.^{[1][2]} **INCB054828** competitively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its phosphorylation and downstream signaling, which ultimately leads to decreased cell viability and tumor growth suppression in cancers with aberrant FGFR signaling.^{[1][3]} These application notes provide a comprehensive overview of the in vitro cell viability assay protocol for **INCB054828** using the CellTiter-Glo® Luminescent Cell Viability Assay, along with relevant data and pathway information.

Data Presentation

The anti-proliferative activity of **INCB054828** has been evaluated across a panel of cancer cell lines with and without FGFR alterations. The half-maximal inhibitory concentration (IC50) values, determined after a 72-hour incubation period using the CellTiter-Glo® assay, are summarized in the table below.

Cell Line	Cancer Type	FGFR Alteration	IC50 (nM)
Sensitive Lines			
KATO III	Gastric Cancer	FGFR2 Amplification	1.2
SNU-16	Gastric Cancer	FGFR2 Amplification	2.5
MFM-223	Breast Cancer	FGFR2 Amplification	3.1
AN3-CA	Endometrial Cancer	FGFR2 Mutation (N550K)	4.5
RT-112	Bladder Cancer	FGFR3-TACC3 Fusion	8.9
KMS-11	Multiple Myeloma	FGFR3 Translocation (t(4;14))	15.6
KG-1a	Acute Myeloid Leukemia	FGFR1 Translocation (t(8;12))	21.3
Resistant Lines			
A549	Non-Small Cell Lung Cancer	No FGFR Alteration	>10,000
HCT116	Colorectal Cancer	No FGFR Alteration	>10,000
PC-3	Prostate Cancer	No FGFR Alteration	>10,000
MDA-MB-231	Breast Cancer	No FGFR Alteration	>10,000

Data sourced from Liu et al., PLOS ONE, 2020.

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the steps for determining the viability of cultured cells by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

- **INCB054828** (Pemigatinib)
- Cancer cell lines of interest
- Appropriate cell culture medium and supplements
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
- Luminometer

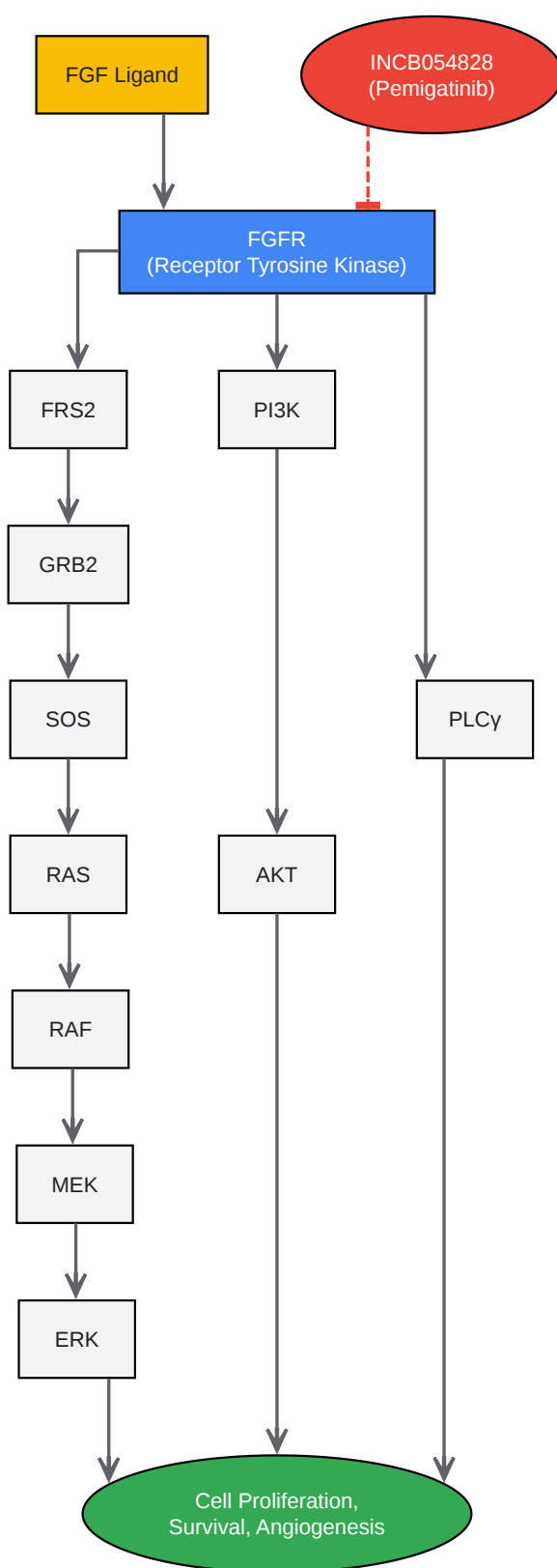
Procedure:

- Cell Seeding:
 - Harvest and count cells from routine culture.
 - Dilute the cells in the appropriate culture medium to the desired seeding density.
 - Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
 - Include wells with medium only to serve as a background control.
 - Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
- Compound Preparation and Treatment:
 - Prepare a stock solution of **INCB054828** in DMSO.
 - Perform serial dilutions of the **INCB054828** stock solution in culture medium to achieve the desired final concentrations.

- Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
- After the 24-hour incubation, carefully remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **INCB054828** or the vehicle control.
- Return the plate to the incubator and incubate for 72 hours.
- CellTiter-Glo® Assay:
 - Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
 - Add 100 μ L of the CellTiter-Glo® Reagent to each well of the 96-well plate.
 - Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a luminometer.
 - Subtract the average luminescence value from the background control wells (medium only) from all other measurements.
 - Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
 - Plot the percentage of cell viability against the log of the **INCB054828** concentration and use a non-linear regression model to determine the IC₅₀ value.

Visualizations

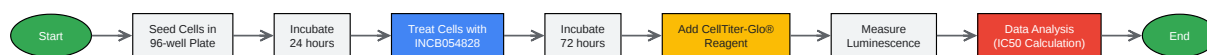
FGFR Signaling Pathway and Inhibition by INCB054828



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Caption: FGFR signaling pathway and the inhibitory action of **INCB054828**.

Experimental Workflow for In Vitro Cell Viability Assay



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Caption: Workflow for the **INCB054828** in vitro cell viability assay.

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References

- 1. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [Application Notes and Protocols for INCB054828 In Vitro Cell Viability Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1191782#incb054828-in-vitro-cell-viability-assay-protocol]

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